Jaspamide H
Description
Properties
Molecular Formula |
C35H43BrN4O6 |
|---|---|
Molecular Weight |
695.6 g/mol |
IUPAC Name |
(4R,7R,10S,13S,15E,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |
InChI |
InChI=1S/C35H43BrN4O6/c1-20-9-8-10-22(3)46-31(42)19-29(24-13-15-25(41)16-14-24)39-34(44)30(18-27-26-11-6-7-12-28(26)38-32(27)36)40(5)35(45)23(4)37-33(43)21(2)17-20/h6-7,9,11-16,21-23,29-30,38,41H,8,10,17-19H2,1-5H3,(H,37,43)(H,39,44)/b20-9+/t21-,22-,23-,29+,30+/m0/s1 |
InChI Key |
RDBNISBUPIBNGP-RAMWEYKWSA-N |
Isomeric SMILES |
C[C@H]1CC/C=C(/C[C@@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@H](CC(=O)O1)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C)C)C)\C |
Canonical SMILES |
CC1CCC=C(CC(C(=O)NC(C(=O)N(C(C(=O)NC(CC(=O)O1)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C)C)C)C |
Origin of Product |
United States |
Scientific Research Applications
Introduction to Jaspamide H
This compound, a cyclodepsipeptide derived from marine sponges, has garnered attention in scientific research due to its diverse biological activities, particularly in cancer therapy and cellular function modulation. This compound is part of a larger family of jaspamides, which have been shown to exhibit significant cytotoxic effects against various cancer cell lines. This article explores the applications of this compound, focusing on its mechanisms of action, therapeutic potential, and case studies that highlight its efficacy.
Cytotoxicity and Antitumor Activity
This compound has demonstrated potent antitumor properties across multiple in vitro models. Research indicates that it inhibits the proliferation of cancer cells by disrupting the actin cytoskeleton, which is crucial for various cellular functions including movement, division, and structural integrity. For instance, studies have shown that this compound effectively reduces cell viability in prostate carcinoma PC-3 cells and acute myeloid leukemia cells by inducing actin reorganization .
Effects on Cellular Functions
In addition to its antitumor effects, this compound influences several cellular functions:
- Cell Proliferation : Treatment with this compound has been shown to inhibit the proliferation of HL-60 promyelocytic leukemia cells by 30% to 77%, depending on the concentration and duration of exposure .
- Cell Differentiation : this compound induces differentiation in HL-60 cells towards granulocyte monocyte lineage, as evidenced by morphological changes and upregulation of surface markers such as CD16 and CD14B .
- Actin Dynamics : The compound promotes a dose-dependent increase in total actin content within treated cells, highlighting its role in actin filament stabilization .
Cancer Therapeutics
This compound is being explored as a potential therapeutic agent for various cancers due to its ability to inhibit tumor growth and induce apoptosis in malignant cells. Its unique mechanism of disrupting the actin cytoskeleton presents a novel approach to cancer treatment.
Table 1: Summary of Antitumor Activity
| Cancer Type | Cell Line | Concentration (mol/L) | Proliferation Inhibition (%) |
|---|---|---|---|
| Prostate Carcinoma | PC-3 | 10^-7 | Significant |
| Acute Myeloid Leukemia | HL-60 | 5 × 10^-8 | 30% (24h), 38% (48h) |
| Breast Carcinoma | MCF-7 | Varies | Significant |
Immunomodulatory Effects
This compound also exhibits immunomodulatory properties. It alters immune cell behavior without significantly affecting phagocytic activity or respiratory burst activity. This suggests potential applications in modulating immune responses in various diseases .
Case Study 1: In Vitro Efficacy Against Leukemia Cells
A study conducted on HL-60 leukemia cells demonstrated that this compound treatment led to significant inhibition of cell proliferation. After 48 hours of exposure to 10^-7 mol/L concentration, a reduction in cell numbers was observed alongside morphological changes indicative of differentiation .
Case Study 2: Actin Reorganization
In another research effort, this compound was shown to induce substantial reorganization of actin filaments in treated cells. This effect was quantified through imaging and biochemical assays, confirming that this compound alters the cytoskeletal architecture critical for cell motility and division .
Comparison with Similar Compounds
Research Implications
The structural diversity of jaspamides offers a roadmap for drug design:
Preparation Methods
Natural Isolation and Purification
Jaspamide H is typically isolated from marine sponges through sequential extraction and chromatographic techniques. Key steps include:
Solvent Extraction
Chromatographic Purification
- Size-exclusion chromatography : Sephadex LH-20 columns eluted with MeOH:CH₂Cl₂ (1:1) separate compounds by molecular weight.
- Reversed-phase HPLC : Semi-preparative C₁₈ columns (e.g., Phenomenex Luna) with gradients of acetonitrile (ACN) and water (0.1% trifluoroacetic acid) yield pure this compound.
Table 1: Natural Isolation Workflow
| Step | Solvent/Matrix | Key Parameters | Yield (mg/kg sponge) |
|---|---|---|---|
| Extraction | MeOH/CH₂Cl₂ | 24 hr, room temp | 0.001–0.01 |
| Partitioning | EtOAC/H₂O | 3:1 (v/v) | 30–50% recovery |
| HPLC | C₁₈, ACN:H₂O | 70–100% ACN | 0.1–0.5 |
Synthetic Strategies
Total synthesis of this compound is challenging due to its 19-membered macrocycle, multiple stereocenters, and brominated indole moiety. Two primary approaches dominate:
Convergent Synthesis via Polyketide-Peptide Coupling
This method assembles this compound from a polypropionate segment and a tripeptide unit:
Polyketide Synthesis :
Tripeptide Synthesis :
Macrolactonization :
Table 2: Key Synthetic Reactions
| Reaction | Reagents | Yield (%) | Stereocontrol |
|---|---|---|---|
| Aldol | TiCl₄, (-)-sparteine | 85 | 98% ee |
| Claisen | Triethyl orthopropionate | 78 | Δδ < 0.1 ppm |
| Ugi | D-Ala, N-Me-D-Trp, β-Tyr | 65 | – |
| Bromination | NBS, CHCl₃ | 90 | Regioselective |
Analytical Characterization
Structural validation relies on multimodal spectroscopy:
Q & A
Q. What structural features define Jaspamide H, and how are they confirmed experimentally?
this compound is a cyclodepsipeptide characterized by a macrocyclic core with modified tryptophan and β-amino acid residues. Structural confirmation relies on tandem spectroscopic techniques:
- 1D/2D NMR to map proton-carbon correlations and spatial arrangements.
- High-resolution mass spectrometry (HR-MS) for molecular formula validation.
- X-ray crystallography (if crystalline forms are obtainable) for absolute stereochemistry . Example workflow: Isolate compound → purify via HPLC → analyze via NMR and MS → compare with literature data for known jaspamide derivatives (e.g., jaspamide Q/R) .
Q. What are the primary biological activities of this compound, and how are these assays designed?
this compound exhibits cytotoxicity against tumor cell lines (e.g., mouse lymphoma L5178Y) and antifungal activity. Standard assays include:
- Cell viability assays (MTT/XTT) with IC50 calculations.
- Apoptosis detection via flow cytometry (Annexin V/PI staining).
- Mechanistic studies using Western blotting for apoptosis-related proteins (e.g., caspase-3/9) . Key controls: Include positive controls (e.g., doxorubicin) and solvent-only negative controls to validate assay specificity.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across cell lines?
Discrepancies may arise from batch variability, cell-line specificity, or assay conditions. Mitigation strategies:
- Batch standardization : Use peptide content analysis (via amino acid analysis) and quantify impurities (HPLC-MS) to ensure consistency .
- Replicate experiments across multiple cell lines (e.g., solid tumors vs. leukemias) under identical conditions.
- Meta-analysis of published data to identify trends (e.g., sensitivity in hematologic vs. epithelial cancers) .
Q. What methodologies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?
Challenges include macrocyclization and stereochemical control. Approaches:
- Solid-phase peptide synthesis (SPPS) for linear precursor assembly.
- Macrocyclization via intramolecular esterification or amide coupling.
- Stereochemical validation using chiral HPLC or circular dichroism (CD). SAR tip: Modify tryptophan residues or β-amino acid units to probe bioactivity changes .
Q. How should researchers design experiments to investigate this compound’s mechanism of action beyond cytotoxicity?
Prioritize hypothesis-driven frameworks like PICO (Population: cancer cells; Intervention: this compound; Comparison: untreated cells; Outcome: apoptotic markers):
- Transcriptomic profiling (RNA-seq) to identify dysregulated pathways.
- Molecular docking to predict protein targets (e.g., actin polymerization inhibition).
- In vivo models (e.g., xenografts) for pharmacokinetic and efficacy validation .
Methodological and Data Analysis Focus
Q. What statistical models are appropriate for analyzing dose-response data in this compound bioassays?
Use non-linear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. For multi-parametric data (e.g., synergy studies), apply:
- Bliss Independence or Chou-Talalay models for drug combination effects.
- Principal Component Analysis (PCA) to reduce dimensionality in omics datasets .
Q. How can researchers ensure reproducibility in this compound studies given natural product variability?
- Source authentication : Use DNA barcoding or metabolomic fingerprinting of sponge specimens.
- Synthetic standards : Compare natural isolates with synthetically derived this compound for bioactivity parity.
- Open-data practices : Share NMR/MS raw files in repositories like MetaboLights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
